N-(4-ethoxyphenyl)-2-((3-(4-nitrophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide
Description
This compound belongs to a class of thieno[3,2-d]pyrimidine derivatives, characterized by a fused thiophene-pyrimidine core. The structure features a 4-ethoxyphenylacetamide group linked via a thioether bridge to a 3-(4-nitrophenyl)-4-oxo-tetrahydrothienopyrimidine moiety.
Properties
IUPAC Name |
N-(4-ethoxyphenyl)-2-[[3-(4-nitrophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O5S2/c1-2-31-17-9-3-14(4-10-17)23-19(27)13-33-22-24-18-11-12-32-20(18)21(28)25(22)15-5-7-16(8-6-15)26(29)30/h3-10H,2,11-13H2,1H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSLUNXCSUHHLSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=C(C=C4)[N+](=O)[O-])SCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethoxyphenyl)-2-((3-(4-nitrophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thienopyrimidine Core: This step involves the cyclization of appropriate starting materials under controlled conditions to form the thienopyrimidine core.
Introduction of the Nitrophenyl Group: The nitrophenyl group is introduced through a nitration reaction, where a nitro group is added to the phenyl ring.
Attachment of the Ethoxyphenyl Group: The ethoxyphenyl group is attached via an etherification reaction, where an ethoxy group is introduced to the phenyl ring.
Thioacetamide Formation: The final step involves the formation of the thioacetamide linkage, which is achieved through a reaction between the thienopyrimidine core and an appropriate thioacetamide precursor.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of specialized equipment and catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
N-(4-ethoxyphenyl)-2-((3-(4-nitrophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(4-ethoxyphenyl)-2-((3-(4-nitrophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-ethoxyphenyl)-2-((3-(4-nitrophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide involves its interaction with specific molecular targets. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in critical biological pathways.
Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.
Modulating Gene Expression: Affecting the expression of genes related to its biological activity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features
Key structural variations among analogs lie in substituents on the phenyl rings, pyrimidine core, and acetamide groups. Below is a comparative analysis:
Key Observations :
- The target compound’s 4-ethoxyphenyl group (vs.
- The 4-nitrophenyl group at C3 is conserved across analogs, contributing to π-π stacking interactions in biological targets .
- The thieno[3,2-d]pyrimidine core in the target compound differs from thieno[2,3-d]pyrimidine in , altering ring strain and reactivity .
Spectroscopic and Physicochemical Properties
NMR Analysis
highlights the utility of NMR in differentiating substituents. For example:
- Region A (positions 39–44) : Chemical shifts in the target compound’s 4-ethoxyphenyl group would show distinct deshielding compared to 4-nitrophenyl or 3-methoxyphenyl analogs .
- Region B (positions 29–36): The thienopyrimidine core’s protons exhibit similar shifts across analogs, confirming structural conservation .
Physicochemical Data
Biological Activity
N-(4-ethoxyphenyl)-2-((3-(4-nitrophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Molecular Characteristics
- Molecular Formula : C21H22N4O3S
- Molecular Weight : 422.49 g/mol
- Structural Features : The compound features a thienopyrimidine core fused with an ethoxyphenyl group and a nitrophenyl substituent, contributing to its unique chemical properties.
Pharmacological Properties
Research has indicated that this compound exhibits several pharmacological properties:
- Antimicrobial Activity : The compound has shown significant antimicrobial effects against various bacterial strains. Studies suggest it acts as an enzyme inhibitor, disrupting bacterial cell wall synthesis and metabolic pathways.
- Anticancer Potential : Preliminary research indicates that this compound may inhibit tumor growth by inducing apoptosis in cancer cells. Its mechanism appears to involve the modulation of specific signaling pathways associated with cell proliferation and survival.
- Enzyme Inhibition : The compound interacts with key enzymes involved in metabolic processes. Molecular docking studies have revealed its binding affinity to several targets, suggesting potential applications in drug development for metabolic disorders.
The biological activity of this compound can be attributed to its structural features that facilitate interactions with biological macromolecules:
- Binding Affinity : The compound's thienopyrimidine core allows for effective binding to active sites on enzymes and receptors. This interaction is crucial for its role as an inhibitor or modulator.
- Signal Transduction Modulation : By affecting key signaling pathways, the compound can alter cellular responses to external stimuli, which is particularly relevant in cancer therapy.
Comparative Analysis with Similar Compounds
A comparative analysis with structurally similar compounds highlights the unique properties of this compound:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| N-(2-Ethoxyphenyl)-2-{[4-OXO-3-(2-PHENYLETHYL)-THIENO[3,2-D]PYRIMIDIN]} | Contains phenylethyl group | Different core structure |
| N-(4-Methoxyphenyl)-N’-(4-Nitrophenyl)Acetamidine | Similar ethoxyphenyl group | Different functional groups |
| N-(2-Iodo-4-Nitrophenyl)Acetamide | Contains iodo group | Distinct reactivity profile |
The distinct combination of functional groups in this compound contributes to its unique biological activities compared to these similar compounds.
Antimicrobial Screening
In a study evaluating the antimicrobial efficacy of thienopyrimidine derivatives, this compound demonstrated significant activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined through broth dilution methods.
Anticancer Evaluation
In vitro studies involving various cancer cell lines revealed that this compound inhibited cell proliferation significantly. The mechanism was linked to the induction of apoptosis as evidenced by increased caspase activity and DNA fragmentation assays.
Q & A
Q. What synthetic routes are recommended for preparing this compound?
The synthesis typically involves a multi-step approach:
- Step 1 : Cyclocondensation of a thiophene precursor with a nitrophenyl-substituted reagent under acidic conditions to form the thieno[3,2-d]pyrimidin core .
- Step 2 : Thiolation of the pyrimidin scaffold using thioacetic acid or a thiolating agent (e.g., Lawesson’s reagent) to introduce the thioether group .
- Step 3 : Coupling the thiolated intermediate with N-(4-ethoxyphenyl)acetamide via nucleophilic substitution or carbodiimide-mediated activation (e.g., EDC/HOBt) . Key validation : Monitor reactions by TLC and confirm purity via HPLC (>95%) .
Q. Which spectroscopic techniques are critical for structural characterization?
- 1H/13C NMR : Assign aromatic protons (δ 7.0–8.5 ppm for nitrophenyl and thiophene), ethoxy group (δ 1.3–1.5 ppm for CH3, δ 4.0–4.2 ppm for OCH2), and acetamide protons (δ 2.1–2.3 ppm for CH3CO) .
- IR Spectroscopy : Identify C=O stretches (~1700 cm⁻¹ for pyrimidin-4-one and acetamide), NO2 asymmetric/symmetric stretches (~1520 and 1350 cm⁻¹) .
- Mass Spectrometry : Confirm molecular weight via ESI-MS (e.g., [M+H]+ peak at m/z ~538) .
Q. How should researchers assess preliminary toxicity in vitro?
- Use MTT assays on human cell lines (e.g., HEK-293 or HepG2) to evaluate cytotoxicity (IC50 values).
- Include positive controls (e.g., cisplatin) and validate results with triplicate experiments .
Advanced Research Questions
Q. How do electronic effects of the 4-nitrophenyl group influence reactivity?
- The nitro group is strongly electron-withdrawing, reducing electron density in the thienopyrimidin ring, which may enhance electrophilic substitution at the sulfur atom .
- Methodology : Perform DFT calculations (e.g., Gaussian 09) to map electrostatic potential surfaces and compare reaction rates with analogs (e.g., 4-methoxyphenyl derivatives) .
Q. What experimental design strategies optimize synthesis yield?
- Apply Box-Behnken Design (BBD) to test variables: temperature (80–120°C), catalyst loading (5–15 mol%), and reaction time (12–24 hrs).
- Analyze via ANOVA to identify significant factors and derive a predictive model (R² > 0.9) . Example : A 15-run BBD reduced optimization experiments by 40% while achieving 78% yield .
Q. How can computational modeling predict metabolic stability?
- Use in silico tools :
- SwissADME : Predict CYP450 metabolism sites (e.g., oxidation at ethoxy or nitro groups).
- Molecular Dynamics (MD) : Simulate binding to liver microsomal enzymes (e.g., CYP3A4) over 100 ns to assess stability .
- Validate with in vitro microsome assays (e.g., human liver microsomes + NADPH) and quantify half-life via LC-MS .
Data Contradiction Analysis
Q. How to resolve discrepancies in reported biological activity?
- Potential factors :
- Purity differences : Compare HPLC purity (e.g., 95% vs. 98%) and residual solvent content .
- Assay conditions : Check buffer pH, cell passage number, and incubation time variations .
- Structural analogs : Confirm if substituent variations (e.g., ethoxy vs. methoxy) alter activity .
Methodological Tables
Q. Table 1: Synthesis Optimization via DoE
| Factor | Range Tested | Optimal Value | Significance (p-value) |
|---|---|---|---|
| Temperature | 80–120°C | 110°C | 0.003 |
| Catalyst Loading | 5–15 mol% | 12 mol% | 0.015 |
| Reaction Time | 12–24 hrs | 20 hrs | 0.021 |
Q. Table 2: Key Spectroscopic Data
| Technique | Observed Signal | Structural Assignment |
|---|---|---|
| 1H NMR | δ 8.2–8.4 ppm (d, 2H) | 4-Nitrophenyl aromatic H |
| IR | 1705 cm⁻¹ (s) | Pyrimidin-4-one C=O |
| ESI-MS | m/z 538.1 [M+H]+ | Molecular ion confirmation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
